REACTION_CXSMILES
|
[C:1]([O-])(C)(C)C.[K+].[Br-].BrC[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[C:29]([C:33]1[CH:34]=[C:35]([CH:38]=[C:39]([C:41]([CH3:44])([CH3:43])[CH3:42])[CH:40]=1)[CH:36]=O)([CH3:32])([CH3:31])[CH3:30].O>O1CCCC1>[C:29]([C:33]1[CH:34]=[C:35]([C:36]#[CH:1])[CH:38]=[C:39]([C:41]([CH3:44])([CH3:43])[CH3:42])[CH:40]=1)([CH3:32])([CH3:31])[CH3:30] |f:0.1,2.3|
|
Name
|
|
Quantity
|
73.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
117.6 g
|
Type
|
reactant
|
Smiles
|
[Br-].BrC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
420 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C=O)C=C(C1)C(C)(C)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred for half an hour and, at -70° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling
|
Type
|
WAIT
|
Details
|
After half an hour
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
was then stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
Extraction with ether
|
Type
|
WASH
|
Details
|
washing of the organic phase with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over sodium sulfate and evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
produced a viscous residue
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1)C(C)(C)C)C#C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |